Methyl 6-fluoro-2-methylnicotinate

説明

Molecular Structure Analysis

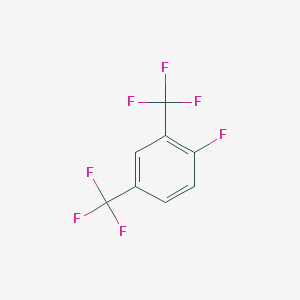

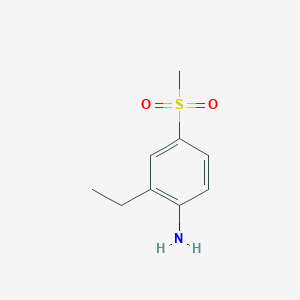

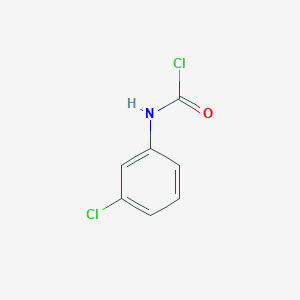

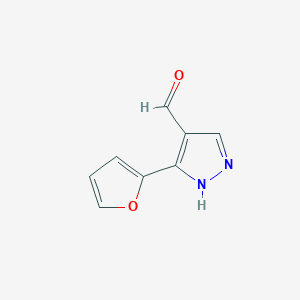

The molecular structure of “Methyl 6-fluoro-2-methylnicotinate” consists of a pyridine ring with a methyl group and a fluorine atom attached to it . The exact position of these groups on the ring can be determined by NMR spectroscopy .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 169.15 g/mol. Other physical and chemical properties such as boiling point, density, and solubility are not explicitly mentioned in the available resources .科学的研究の応用

Radical and Organometallic Methylation

- Methyl 6-fluoro-2-methylnicotinate plays a role in the methylation of nicotine and nicotine N-oxide. It is a significant product in reactions involving methyllithium and methyl radical, offering insights into organic chemistry and reaction mechanisms (Secor, Chavdarian, & Seeman, 1981).

Brain Dopamine Metabolism

- The compound is important in tracing dopamine metabolism in the brain, especially using positron tomography. It resembles natural L-dopa biochemically and crosses the blood-brain barrier, playing a crucial role in neurological studies (Firnau et al., 1986).

Synthesis and Antibacterial Studies

- It has been used in the synthesis of new transition metal complexes, which are then evaluated for antibacterial properties. This application is significant in the development of new antibacterial agents and materials science (Verma & Bhojak, 2018).

Spectroscopic Studies

- This compound is involved in studies related to solvatochromism and prototropism, offering insights into the behavior of organic molecules in different solvents and under various conditions (Nayak & Dogra, 2004).

Ground-State Equilibrium Studies

- It is also significant in investigating ground-state lactim-lactam equilibrium and excited-state proton transfer, contributing to the understanding of chemical equilibria and proton dynamics in organic molecules (Chou, Martinez, & Studer, 1990).

Safety and Hazards

作用機序

Target of Action

Methyl 6-fluoro-2-methylnicotinate is a derivative of Methyl nicotinate . Methyl nicotinate is known to act as a peripheral vasodilator . It enhances local blood flow at the site of application, primarily affecting the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Mode of Action

It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This leads to vasodilation and increased blood flow in the area of application.

Biochemical Pathways

For instance, Methyl nicotinate is known to affect the prostaglandin D2 pathway , which plays a crucial role in inflammation and pain response.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.01 (iLOGP), 1.54 (XLOGP3), 1.74 (WLOGP), 1.09 (MLOGP), and 2.07 (SILICOS-IT), with a consensus Log Po/w of 1.69 .

Result of Action

The primary result of this compound’s action is the dilation of peripheral blood vessels, leading to increased blood flow in the area of application . This can result in a warming sensation and potential relief from muscle and joint pain.

生化学分析

Biochemical Properties

Methyl 6-fluoro-2-methylnicotinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450 enzymes, specifically CYP1A2 . This interaction is crucial as it can influence the metabolism of other compounds within the body. Additionally, this compound has been identified as a potential inhibitor of certain enzymes, which can affect various metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cholinergic signaling . This compound can modulate the synthesis of acetylcholine, a neurotransmitter, thereby affecting neuronal communication and cognitive functions. Furthermore, this compound can impact gene expression by altering the methylation patterns of specific genes, which can lead to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It has been found to bind to cytochrome P450 enzymes, leading to enzyme inhibition . This binding can result in the modulation of metabolic pathways and changes in gene expression. Additionally, this compound can influence the activity of other proteins and enzymes, further affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm . Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to methyl group metabolism . It interacts with enzymes such as methyltransferases, which play a role in the transfer of methyl groups to various substrates. This interaction can influence metabolic flux and the levels of specific metabolites within the cell . Additionally, this compound can affect the synthesis and catabolism of other compounds, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound within different cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound is directed to particular cellular compartments through targeting signals and post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes .

特性

IUPAC Name |

methyl 6-fluoro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLWCAHFEDSDTQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001246071 | |

| Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227595-02-9 | |

| Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001246071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)